molecular formula C9H10N2O4S B13935121 4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate

4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate

Cat. No.: B13935121
M. Wt: 242.25 g/mol
InChI Key: GQXSESYCZSPNIM-UHFFFAOYSA-N
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Description

4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-4-pyrimidinecarboxylate
  • 5-Carboxy-2-methylthio-4-pyrimidineacetate
  • 4-Methylthio-5-carboxy-2-pyrimidineacetate

Uniqueness

4-Methyl 5-carboxy-2-(methylthio)-4-pyrimidineacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its methylthio and carboxy groups play a crucial role in its interactions and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

4-(2-methoxy-2-oxoethyl)-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-15-7(12)3-6-5(8(13)14)4-10-9(11-6)16-2/h4H,3H2,1-2H3,(H,13,14)

InChI Key

GQXSESYCZSPNIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC=C1C(=O)O)SC

Origin of Product

United States

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